molecular formula C11H6Cl2N4OS B293595 7-(3,4-dichlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

7-(3,4-dichlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No. B293595
M. Wt: 313.2 g/mol
InChI Key: CJCPGISPNZEMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-dichlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 7-(3,4-dichlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting various enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell division. It has also been shown to modulate the activity of neurotransmitters such as dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that 7-(3,4-dichlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models of inflammatory diseases. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and epilepsy.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 7-(3,4-dichlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one in lab experiments is its broad range of potential applications. It has been shown to exhibit activity against a variety of pathogens and has been investigated for its potential use in the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in various applications.

Future Directions

There are several future directions for research on 7-(3,4-dichlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an antibacterial and antifungal agent. Additionally, further studies are needed to determine the safety and efficacy of this compound in various applications.

Synthesis Methods

The synthesis of 7-(3,4-dichlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves the reaction of 3,4-dichlorophenyl isothiocyanate with 3-amino-2-methyl-4,5,6,7-tetrahydro-1-benzothiophene in the presence of potassium carbonate. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to yield the final product.

Scientific Research Applications

7-(3,4-dichlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antibacterial, antifungal, antiviral, and anticancer properties. In addition, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

Molecular Formula

C11H6Cl2N4OS

Molecular Weight

313.2 g/mol

IUPAC Name

7-(3,4-dichlorophenyl)-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C11H6Cl2N4OS/c1-5-10(18)17-11(15-14-5)19-9(16-17)6-2-3-7(12)8(13)4-6/h2-4H,1H3

InChI Key

CJCPGISPNZEMAF-UHFFFAOYSA-N

SMILES

CC1=NN=C2N(C1=O)N=C(S2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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